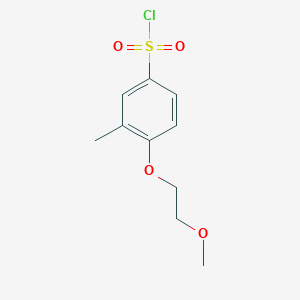

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Vue d'ensemble

Description

“4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 204072-53-7 . It has a molecular weight of 250.7 . It is a liquid in physical form .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2-Methoxyethoxy)ethyl chloride, includes a total of 18 bonds. There are 7 non-H bond(s), 4 rotatable bond(s), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.7 . It is a liquid in physical form . The compound is stored at a temperature of -10°C .Applications De Recherche Scientifique

- Poly (METAC) (Poly [2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) and its gels have been evaluated for bactericidal and fungicidal activities . These materials were tested against various microorganisms, including Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, and the poly (METAC)-gels demonstrated rapid adsorption and precipitation of bacteria due to their cationic surface charge.

- Modified polystyrene functionalized with 2-(2-Methoxyethoxy) ethyl methacrylate and hydroxylated oligoethylene glycol methacrylate copolymer exhibited strong biocidal activity and biofilm prevention . The effectiveness of these materials depends on exposure time and concentration.

- A diblock copolymer composed of a coumarin-doped poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) segment showed photo-responsive behavior . Micellization was induced by elevating the temperature above the lower critical solution temperature (LCST) of PMEO2MA in water. This property can be harnessed for controlled drug delivery and other applications.

Antimicrobial Properties

Biofilm Prevention

Photo-Responsive Behavior

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUYJLMTRQASDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)